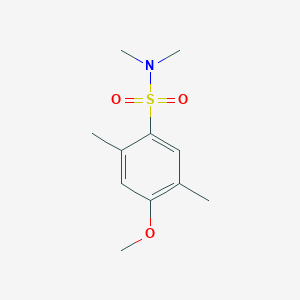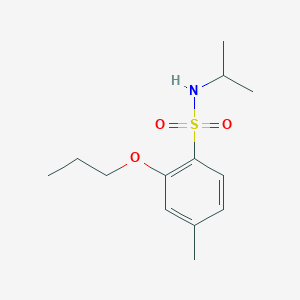
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (TMPB) is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TMPB is a crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific targets in the body. One proposed target is carbonic anhydrase, which is inhibited by 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. Other potential targets include zinc ions and other proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the binding of zinc ions, and the modulation of cellular signaling pathways. These effects make 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide a promising candidate for further investigation as a potential therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Direcciones Futuras
There are several potential future directions for research on 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of investigation could be the development of new fluorescent probes based on 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide for the detection of other metal ions in biological systems. Another potential direction could be the investigation of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide as a potential therapeutic agent for the treatment of cancer or other diseases. Additionally, further research could be conducted to better understand the mechanism of action of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and its effects on different biological systems.
Métodos De Síntesis
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating acid-base balance in the body. In addition, 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been investigated as a potential therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Nombre del producto |
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H20N2O2S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-10-6-7-17-15(8-10)18-21(19,20)16-13(4)11(2)9-12(3)14(16)5/h6-9H,1-5H3,(H,17,18) |
Clave InChI |
MTHVXXMMKMCAQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
SMILES canónico |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)






![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)